molecular formula C16H12F4N2O2 B4617955 N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B4617955
M. Wt: 340.27 g/mol
InChI Key: XTCHEFXXAHUAAM-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 4-fluorobenzylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N’-(3-(4-(methylthio)phenyl)ureido)oxamide
  • 4-fluorophenyl N-(3-(methylthio)phenyl)carbamate
  • N,N’-bis(4-fluorophenyl)oxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O2/c17-12-6-4-10(5-7-12)9-21-14(23)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHEFXXAHUAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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